molecular formula C5H7ClO2S B2780917 Cyclopent-3-ene-1-sulfonyl chloride CAS No. 2353567-49-2

Cyclopent-3-ene-1-sulfonyl chloride

Cat. No.: B2780917
CAS No.: 2353567-49-2
M. Wt: 166.62
InChI Key: PCDVHLIMOWKPLK-UHFFFAOYSA-N
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Description

Cyclopent-3-ene-1-sulfonyl chloride is an organic compound characterized by a cyclopentene ring attached to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1-sulfonyl chloride can be synthesized through the reaction of cyclopent-3-ene-1-sulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming more complex cyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Halogens, hydrogen halides

    Catalysts: Lewis acids or bases, depending on the reaction type

Major Products:

    Sulfonamides: Formed from the reaction with amines

    Sulfonates: Formed from the reaction with alcohols

    Sulfonothioates: Formed from the reaction with thiols

Scientific Research Applications

Cyclopent-3-ene-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

    Cyclopent-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

    Cyclopent-3-ene-1-sulfonic acid: The precursor to cyclopent-3-ene-1-sulfonyl chloride, differing by the presence of a sulfonic acid group.

    Cyclopent-3-ene-1-sulfonamide: Formed by the reaction of this compound with amines.

Uniqueness: this compound is unique due to its combination of a reactive sulfonyl chloride group and a cyclopentene ring. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

cyclopent-3-ene-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2S/c6-9(7,8)5-3-1-2-4-5/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDVHLIMOWKPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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